

# JND3229 Structure-Activity Relationship: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	JND3229	
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#### Introduction

The emergence of acquired resistance to third-generation Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs), such as osimertinib, represents a significant challenge in the treatment of non-small cell lung cancer (NSCLC). A primary mechanism of this resistance is the tertiary C797S mutation in the EGFR kinase domain, which prevents the covalent bond formation required by these inhibitors. **JND3229**, a pyrimidopyrimidinone derivative, has been identified as a potent, reversible, fourth-generation EGFR inhibitor capable of overcoming C797S-mediated resistance.[1][2][3][4] This document provides an in-depth technical overview of the structure-activity relationship (SAR), mechanism of action, and preclinical evaluation of **JND3229**.

# **Quantitative Data Summary**

The biological activity of **JND3229** has been characterized through various in vitro assays, including enzymatic kinase inhibition and cellular anti-proliferative studies. The data highlights its potent activity against EGFR triple-mutant variants.

# Table 1: Enzymatic Inhibitory Activity of JND3229

This table summarizes the half-maximal inhibitory concentration (IC<sub>50</sub>) of **JND3229** against different EGFR kinase variants as determined by enzyme-linked immunosorbent assay



## (ELISA).[1]

Target Kinase	IC50 (nM)	Reference
EGFRL858R/T790M/C797S	5.8	[1][5][6]
EGFRWT (Wild-Type)	6.8	[5]
EGFRL858R/T790M	30.5	[1][5]

# **Table 2: Anti-proliferative Activity of JND3229**

This table presents the IC<sub>50</sub> values of **JND3229** in various cancer cell lines, demonstrating its ability to inhibit the growth of cells harboring key EGFR mutations.

Cell Line	EGFR Status	IC <sub>50</sub> (μM)	Reference
BaF3	EGFRL858R/T790M/ C797S	0.51	[1][6]
BaF3	EGFR19D/T790M/C7 97S	0.32	[1][6]
NCI-H1975	EGFRT790M	0.31	[1][7]
A431	EGFRWT (overexpression)	0.27	[5]

## **Mechanism of Action and Structural Basis**

**JND3229** functions as a reversible, ATP-competitive inhibitor that targets the kinase activity of EGFR, including the C797S mutant which is resistant to third-generation covalent inhibitors.[1] [7][8]

A high-resolution (2.65 Å) X-ray co-crystal structure of **JND3229** in complex with the EGFRT790M/C797S kinase domain (PDB ID: 5ZTO) provides critical insights into its binding mode.[1][7] The inhibitor adopts a "U-shaped" conformation within the ATP-binding site. A key interaction involves the pyrimidopyrimidinone core of **JND3229**, which forms a bidentate hydrogen bond with the backbone of the "hinge" residue Met793.[1] This non-covalent, high-



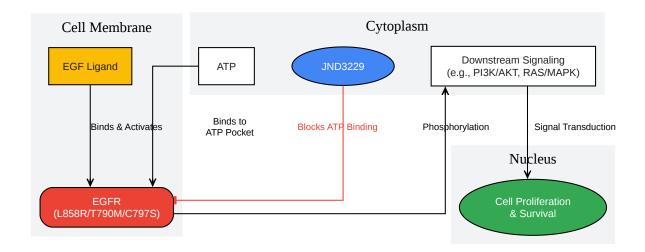




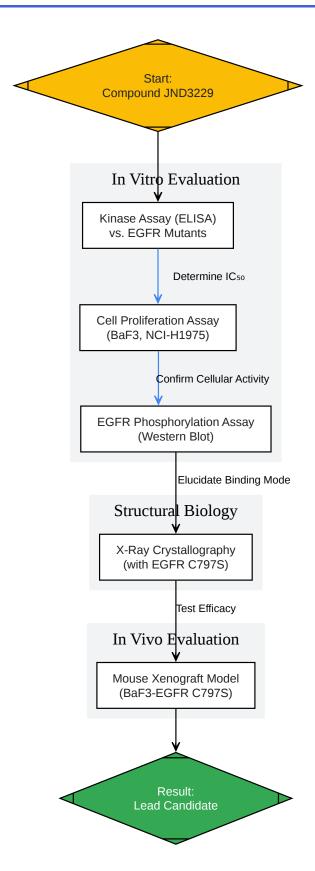
affinity binding allows **JND3229** to effectively inhibit the enzyme's function despite the absence of the Cys797 residue required for covalent inhibitors.

By inhibiting the kinase, **JND3229** effectively blocks the downstream signaling cascade. Studies have shown that **JND3229** potently inhibits the phosphorylation of EGFRL858R/T790M/C797S and EGFR19D/T790M/C797S in engineered BaF3 cells in a dose-dependent manner.[1][5]

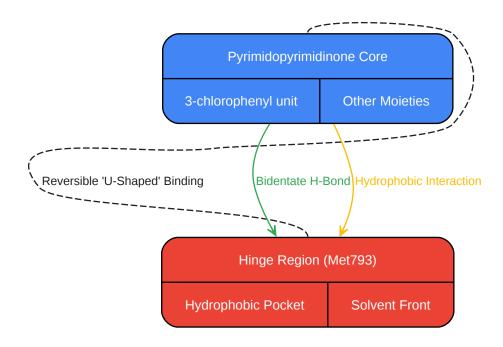












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- To cite this document: BenchChem. [JND3229 Structure-Activity Relationship: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15612895#jnd3229-structure-activity-relationship]

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